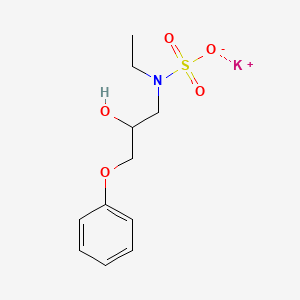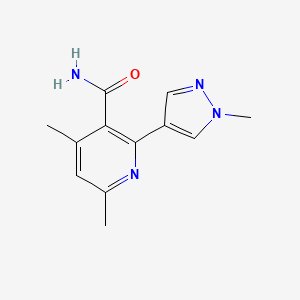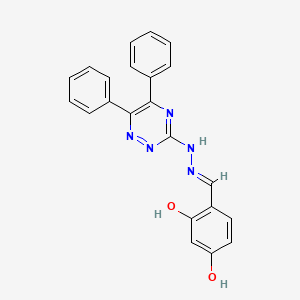
potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate, also known as KHEPS, is a chemical compound used in scientific research for its potential therapeutic properties. KHEPS has been studied for its ability to inhibit the growth of cancer cells, as well as its potential use as an anti-inflammatory agent. In
Wirkmechanismus
The mechanism of action of potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways involved in cancer growth and inflammation. potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and cell growth. Additionally, potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate has been shown to reduce inflammation in animal models of arthritis and colitis. In vivo studies have shown that potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate has low toxicity and is well-tolerated.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate in lab experiments is its potential therapeutic properties as an anti-cancer and anti-inflammatory agent. Additionally, potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate has been shown to have low toxicity and is well-tolerated. However, one limitation of using potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate. One area of interest is the development of potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate and its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate in humans.
Conclusion:
In conclusion, potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate is a chemical compound with potential therapeutic properties as an anti-cancer and anti-inflammatory agent. Its mechanism of action involves the inhibition of specific enzymes and signaling pathways involved in cancer growth and inflammation. Further research is needed to fully understand the potential of potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate as a therapeutic agent and to develop derivatives with improved solubility and bioavailability.
Synthesemethoden
Potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate can be synthesized by reacting ethyl 2-bromo-3-phenoxypropionate with potassium sulfamate in the presence of a palladium catalyst. The reaction yields potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate as a white crystalline solid with a melting point of 153-154°C.
Wissenschaftliche Forschungsanwendungen
Potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate has been studied for its potential therapeutic properties as an anti-cancer and anti-inflammatory agent. In vitro studies have shown that potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate has been shown to reduce inflammation in animal models of arthritis and colitis.
Eigenschaften
IUPAC Name |
potassium;N-ethyl-N-(2-hydroxy-3-phenoxypropyl)sulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5S.K/c1-2-12(18(14,15)16)8-10(13)9-17-11-6-4-3-5-7-11;/h3-7,10,13H,2,8-9H2,1H3,(H,14,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIDOADLWYNPFN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(COC1=CC=CC=C1)O)S(=O)(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16KNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
potassium;N-ethyl-N-(2-hydroxy-3-phenoxypropyl)sulfamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)-2-thienyl]-2-methyl-3-butyn-2-ol](/img/structure/B6122509.png)
![2-methyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6122520.png)

![5-{[(4-chlorophenyl)amino]methyl}-2-(3-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6122543.png)
![[1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6122555.png)

![1,2-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-imidazol-3-ium bromide](/img/structure/B6122560.png)
![N-(4-methoxyphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6122566.png)
![2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6122576.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6122577.png)
![5-methyl-6-(1-piperidinylcarbonyl)-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6122582.png)
![2,4,5-trimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6122598.png)
![5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-1-(2-pyridinylmethyl)-2-piperidinone](/img/structure/B6122603.png)
![5-[(7-ethyl-1H-indol-3-yl)methylene]-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6122611.png)